molecular formula C14H11N5O3S2 B3922963 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3922963
M. Wt: 361.4 g/mol
InChI Key: GYFASDYUFCNCRG-UHFFFAOYSA-N
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Description

2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3S2/c20-9(16-14-19-15-7-24-14)6-23-13-17-11(21)10(12(22)18-13)8-4-2-1-3-5-8/h1-5,7,10H,6H2,(H,16,19,20)(H,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFASDYUFCNCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)SCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidine-2-thiol with N-(1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like chloroform or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or alcohols replace the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Pyrimidine derivatives: Compounds with pyrimidine rings are known for their therapeutic potential, including antiviral and anticancer activities.

Uniqueness

2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its dual heterocyclic structure, combining both pyrimidine and thiadiazole rings. This unique structure contributes to its diverse reactivity and wide range of applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

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